![molecular formula C12H18BFN2O2 B1408832 (2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid CAS No. 1704064-24-3](/img/structure/B1408832.png)
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704064-24-3 . It has a molecular weight of 252.1 and its IUPAC name is (2-fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)12(14)8-10/h2-3,8,17-18H,4-7,9H2,1H3 . This code provides a detailed description of the molecule’s structure.Scientific Research Applications
Urease Enzyme Inhibition
This compound has been studied for its potential to inhibit urease enzymes, which are utilized by highly pathogenic bacteria to colonize and maintain themselves. Targeting these enzymes could be a promising method for preventing ureolytic bacterial infections .
Advanced Research and Development
The compound is available for purchase through various chemical suppliers, indicating its use in advanced research and development across a range of fields including life sciences, organic synthesis, and environmental measurement .
Cancer Research
In cancer research, derivatives of this compound have been investigated for their ability to inactivate NF-κB in colon cancer cells. This inactivation could potentially hinder the growth of cancer cells by blunting their antiapoptotic function .
Synthetic Chemistry
The compound is also used in synthetic chemistry as a building block for creating more complex molecules. Its structure allows for various reactions and modifications, making it valuable for synthesizing new chemical entities .
Crystal Structure Analysis
Researchers have studied the crystal structure and conducted density functional theory (DFT) studies on derivatives of this compound to understand its properties and potential applications in material science .
properties
IUPAC Name |
[2-fluoro-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)12(14)8-10/h2-3,8,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCLZDROEBOKIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCN(CC2)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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